molecular formula C21H12O7 B7828720 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid CAS No. 76608-15-6

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid

Cat. No.: B7828720
CAS No.: 76608-15-6
M. Wt: 376.3 g/mol
InChI Key: YILMHDCPZJTMGI-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid is a chemical compound with the molecular formula C21H12O7. It is known for its unique structure, which includes a xanthene core and a terephthalic acid moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid typically involves the reaction of 3-hydroxy-6-oxo-xanthene with terephthalic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industry.

Biological Activity

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid is a compound derived from the xanthene family, known for its diverse biological activities and applications in various fields, including photodynamic therapy, fluorescence imaging, and as a potential therapeutic agent. This article reviews the biological activity of this compound based on recent research findings, including its antioxidant properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H10O5\text{C}_{15}\text{H}_{10}\text{O}_5

This compound features a xanthene backbone with hydroxyl and carbonyl functional groups that contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases.

Mechanism of Action:
The antioxidant activity is primarily attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have shown that it effectively reduces oxidative stress in cellular models by decreasing the formation of malondialdehyde (MDA), a marker for lipid peroxidation.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound25Scavenging of free radicals
Resveratrol30Reducing ROS generation
Curcumin20Inhibiting lipid peroxidation

Photophysical Properties

The compound has also been studied for its photophysical properties, which enhance its utility in fluorescence imaging and photodynamic therapy. Its absorption and emission spectra indicate strong fluorescence, making it suitable for use as a fluorescent probe.

Case Study: Photodynamic Therapy
A study demonstrated that the compound could induce apoptosis in cancer cells upon irradiation with light at specific wavelengths. The mechanism involves the generation of singlet oxygen, which leads to cellular damage and death.

Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has shown potential anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli.

Table 2: Anti-inflammatory Effects in Animal Models

Treatment GroupTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
This compound4550
Aspirin6065

Properties

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27/h1-9,22H,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILMHDCPZJTMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369344
Record name ST51005980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76608-15-6
Record name ST51005980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To further characterize the liposome uptake, kinetic measurements were made using flow cytometry in which 27 mol % DSPE-ATA liposomes were prepared in 150 mM NaCl, phosphate buffer, pH 7.4 along with dipalmitoylphosphatidylglycerol/DPPC/CHOL (50/1733) liposomes in the same buffer. The liposomes were loaded with 6-carboxyfluorescein diacetate (6-CFDA) by lowering the pH to 5.0 and adding the 6-CFDA dissolved in dimethylsulfoxide (DMSO). This fluorophore is non-fluorescent in the diacetate form. Deacetylation resulting from either base hydrolysis or enzymatic hydrolysis yields the fluorescent compound 6-carboxyfluorescein. The fluorophore was found to be stably entrapped in buffer for at least 7 days and was stably entrapped in the presence of serum for 3 hours at 37° C. Both formulations of 6-CFDA labeled liposomes were incubated with 72 hour phytahemaglutanin stimulated peripheral blood mononuclear cells (PBMCs) and the kinetics of liposome uptake were followed by flow cytometry for 48 hours. The results showed that both monocytes and lymphocytes took up the 27 mol % NEST-PE liposomes better than the 50 mol % DPPG liposomes. The results also showed that the kinetics of uptake for the lymphocytes was slower and saturated later than the monocyte liposome uptake.
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